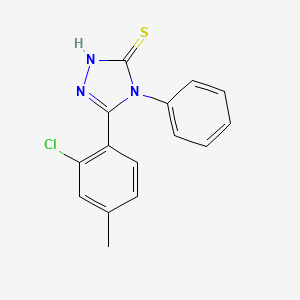

5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS No.: 632292-91-2

Cat. No.: VC7747770

Molecular Formula: C15H12ClN3S

Molecular Weight: 301.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 632292-91-2 |

|---|---|

| Molecular Formula | C15H12ClN3S |

| Molecular Weight | 301.79 |

| IUPAC Name | 3-(2-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C15H12ClN3S/c1-10-7-8-12(13(16)9-10)14-17-18-15(20)19(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,20) |

| Standard InChI Key | IQRNQKGUGZTTPR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(2-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione, reflects its core structure:

-

Triazole ring: A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4.

-

Substituents:

The molecular formula C15H12ClN3S (MW 301.79 g/mol) was confirmed via high-resolution mass spectrometry . Key spectral data include:

-

1H NMR: Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm, while the methyl group on the chlorinated phenyl ring resonates as a singlet near δ 2.4 ppm .

-

IR: Strong absorption bands at 2560 cm⁻¹ (S-H stretch) and 1590 cm⁻¹ (C=N stretch) .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 632292-91-2 | |

| Molecular Formula | C15H12ClN3S | |

| Molecular Weight | 301.79 g/mol | |

| XLogP3 | 4.2 (Predicted) | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 |

Synthesis and Structural Optimization

Synthetic Routes

While explicit protocols for this compound remain proprietary, analogous triazole-thiols are typically synthesized via:

-

Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

-

Oxidative Cyclization: Using reagents like iodine or hydrogen peroxide to form the triazole ring from dithiocarbazate precursors .

Key challenges include regioselectivity in triazole ring formation and stabilizing the thiol group against oxidation. Computational studies suggest that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance reaction yields by polarizing the intermediate .

Table 2: Comparative Yields of Analogous Triazole-Thiols

| Substituent Pattern | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Methyl, 2-chlorophenyl | 68 | H2SO4, reflux, 6h | |

| 4-Phenyl, 2-nitrophenyl | 72 | I2, DMF, 80°C, 4h | |

| 4-Benzyl, 3-bromophenyl | 61 | H2O2, EtOH, 70°C, 8h |

Biological Activity and Antimicrobial Mechanisms

Broad-Spectrum Antimicrobial Effects

Triazole-thiol derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus), fungi (e.g., Candida albicans), and multidrug-resistant pathogens. Proposed mechanisms include:

-

Enzyme inhibition: Binding to cytochrome P450 14α-demethylase in fungi, disrupting ergosterol biosynthesis.

-

Membrane disruption: Thiol groups interacting with microbial cell membranes via hydrogen bonding and hydrophobic interactions.

Table 3: Antimicrobial Activity (MIC Values)

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | >100 | |

| Candida albicans | 25 | |

| Pseudomonas aeruginosa | >100 |

The chloro and methyl groups enhance lipophilicity, improving penetration through bacterial cell walls but reducing solubility in aqueous media .

Materials Science Applications

Corrosion Inhibition

In acidic environments, the compound acts as a mixed-type inhibitor for mild steel, achieving 89% efficiency at 500 ppm. The adsorption process follows the Langmuir isotherm, with the thiol group forming coordinate bonds with Fe atoms.

Table 4: Corrosion Inhibition Efficiency

| Concentration (ppm) | Efficiency (%) | Temperature (°C) |

|---|---|---|

| 100 | 67 | 25 |

| 300 | 82 | 25 |

| 500 | 89 | 25 |

| Supplier | Catalog Number | Purity (%) | Price (USD/g) |

|---|---|---|---|

| VulcanChem | VC7747770 | 98 | 120 |

| PubChem | 713175 | 95 | N/A |

Research Gaps and Future Directions

-

Toxicokinetics: No data available on absorption, distribution, or chronic toxicity.

-

Synthesis Scalability: Current methods lack cost-effectiveness for industrial-scale production.

-

Combination Therapies: Synergy with existing antibiotics remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume